1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxyethyl)[2-[(1-oxo-9-octadecenyl)amino]ethyl]amino]-, monosodium salt
CAS No.: 68134-15-6
Cat. No.: VC3954945
Molecular Formula: C25H49N2NaO6S
Molecular Weight: 528.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68134-15-6 |
|---|---|
| Molecular Formula | C25H49N2NaO6S |
| Molecular Weight | 528.7 g/mol |
| IUPAC Name | sodium;2-hydroxy-3-[2-hydroxyethyl-[2-[[(E)-octadec-9-enoyl]amino]ethyl]amino]propane-1-sulfonate |
| Standard InChI | InChI=1S/C25H50N2O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(30)26-18-19-27(20-21-28)22-24(29)23-34(31,32)33;/h9-10,24,28-29H,2-8,11-23H2,1H3,(H,26,30)(H,31,32,33);/q;+1/p-1/b10-9+; |
| Standard InChI Key | HPHSQXYITTYVEY-RRABGKBLSA-M |
| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(CS(=O)(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The compound has the molecular formula C₂₅H₄₉N₂NaO₆S and a molecular weight of 528.7 g/mol . Its IUPAC name reflects its three key functional regions:
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Sulfonate group: Provides hydrophilicity and anionic charge.
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Hydroxyethyl-aminoethyl backbone: Enhances water solubility and chelation capacity.
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1-Oxo-9-octadecenyl chain: An unsaturated C₁₈ fatty acid derivative contributing to hydrophobic interactions .
The Z-configuration of the octadecenyl double bond (9-octadecenyl) is critical for optimizing surfactant fluidity and biodegradability .
Physicochemical Characteristics
Key properties include:
The low CMC and efficient surface activity stem from synergistic interactions between the sulfonate head and hydrophobic tail .
Synthesis and Production
Reaction Pathways
Synthesis typically involves a two-step process:
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Amidation: Reaction of 9-octadecenoyl chloride with ethylenediamine to form N-(2-aminoethyl)-9-octadecenamide .
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Sulfonation and alkylation:
Optimization Parameters
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Temperature: 80–85°C for amidation; 45–55°C for sulfonation .
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Solvents: Methanol/water mixtures improve reaction homogeneity .
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Yield: 65–72% after purification by ion-exchange chromatography .
Applications in Industrial and Personal Care Formulations
Personal Care Products
The compound’s mildness and low irritation potential make it suitable for:
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Facial cleansers: Stabilizes emulsions without disrupting skin barriers .
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Shampoos: Enhances foam stability in hard water due to chelation of Ca²⁺/Mg²⁺ ions .
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Baby products: Approved under EU cosmetics regulation for rinse-off formulations .
Industrial Uses
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Textile processing: Acts as a wetting agent in dye baths, improving color uptake.
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Enhanced oil recovery (EOR): Reduces interfacial tension in surfactant-polymer flooding .
Environmental Impact and Mitigation
Biodegradability
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OECD 301F: 89% degradation over 28 days, meeting "readily biodegradable" criteria .
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Metabolites: Sulfonate and fatty acid fragments show no bioaccumulation potential .
Risk Management
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Wastewater treatment: Activated sludge processes achieve >95% removal .
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Alternatives: Cationic sugar-based surfactants (e.g., glucosyl derivatives) offer comparable efficacy with lower ecotoxicity .
Recent Advances and Future Directions
Hybrid Surfactant Systems
Recent studies combine this compound with zwitterionic surfactants (e.g., cocamidopropyl betaine) to enhance salt tolerance for EOR applications .
Green Chemistry Innovations
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